molecular formula C12H19ClN4O2 B1459574 Tert-butyl (3-((2-chloropyrimidin-4-yl)amino)propyl)carbamate CAS No. 1224600-46-7

Tert-butyl (3-((2-chloropyrimidin-4-yl)amino)propyl)carbamate

Cat. No. B1459574
CAS RN: 1224600-46-7
M. Wt: 286.76 g/mol
InChI Key: MTGWFNAEGDYVQY-UHFFFAOYSA-N
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Description

Tert-butyl (3-((2-chloropyrimidin-4-yl)amino)propyl)carbamate is a chemical compound with the molecular formula C12H19ClN4O2. It is related to TERT-BUTYL N-{3-[(2-CHLORO-5-FLUOROPYRIMIDIN-4-YL)AMINO]PHENYL}CARBAMATE .

Scientific Research Applications

Photocatalysis and Synthesis

  • Photoredox-Catalyzed Aminations : A study by Wang et al. (2022) demonstrated the use of a related compound, tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate, in photoredox-catalyzed amination of o-hydroxyarylenaminones. This method enables the assembly of 3-aminochromones under mild conditions, which can then be transformed into diverse amino pyrimidines, broadening the applications of this photocatalytic protocol (Wang et al., 2022).

Medicinal Chemistry

  • Histamine H4 Receptor Ligands : Altenbach et al. (2008) synthesized a series of 2-aminopyrimidines as ligands for the histamine H4 receptor. They modified the core pyrimidine moiety and other positions, leading to compounds with anti-inflammatory and antinociceptive activities, indicating the potential of H4R antagonists in pain management (Altenbach et al., 2008).

Chemical Synthesis

  • Diels-Alder Reactions : Padwa et al. (2003) explored the preparation and Diels-Alder reaction of a 2-amido substituted furan, involving tert-butyl carbamate derivatives. This study highlights the use of tert-butyl carbamate in facilitating complex chemical transformations (Padwa et al., 2003).
  • Palladium-Catalyzed Amination : Scott (2006) reported a one-pot tandem palladium-catalyzed amination and intramolecular amidation of tert-butyl (2-chloropyridin-3-yl)carbamate. This method allowed for the efficient synthesis of 3-arylated 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-ones (Scott, 2006).

Crystallography and Material Science

  • Crystal Structures of Diacetylenes : Baillargeon et al. (2017) analyzed tert-butyl carbamate derivatives in the context of crystal structures, focusing on hydrogen and halogen bonding involving carbonyl groups. This study provides insights into the molecular interactions and packing of such compounds in crystals (Baillargeon et al., 2017).

Catalysis and Reaction Optimization

  • N-tert-Butoxycarbonylation of Amines : Chankeshwara and Chakraborti (2006) explored the use of Indium(III) halides as catalysts for N-tert-butoxycarbonylation of amines. This method efficiently converted various amines to N-tert-butyl-carbamates under mild, solvent-free conditions (Chankeshwara & Chakraborti, 2006).

properties

IUPAC Name

tert-butyl N-[3-[(2-chloropyrimidin-4-yl)amino]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19ClN4O2/c1-12(2,3)19-11(18)16-7-4-6-14-9-5-8-15-10(13)17-9/h5,8H,4,6-7H2,1-3H3,(H,16,18)(H,14,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTGWFNAEGDYVQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCNC1=NC(=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (3-((2-chloropyrimidin-4-yl)amino)propyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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